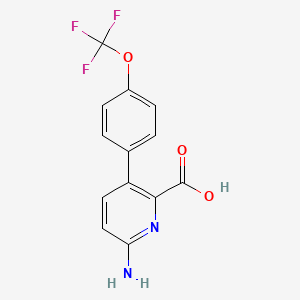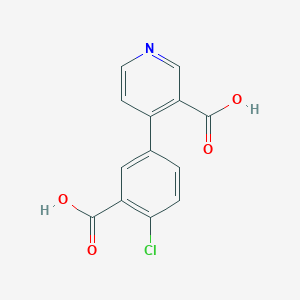
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% (6-APA) is an organic compound with a wide range of applications in the laboratory. It has been studied extensively in a variety of scientific research applications, including biochemical and physiological effects, and has been found to have a number of advantages and limitations when used in lab experiments.
Scientific Research Applications
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% has a number of scientific research applications. It has been used as an inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. It has also been used to study the effects of oxidative stress on cells, and has been found to have anti-inflammatory and anti-cancer properties. In addition, 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% has been used to study the role of nitric oxide in the regulation of blood pressure and vascular tone.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of aldose reductase, which is involved in the metabolism of carbohydrates. In addition, 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% has been found to act as an antioxidant, reducing oxidative stress in cells. It has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone.
Biochemical and Physiological Effects
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to act as an inhibitor of aldose reductase, which is involved in the metabolism of carbohydrates. In addition, it has been found to act as an antioxidant, reducing oxidative stress in cells. It has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone. Finally, 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages is its relatively low cost, making it an attractive option for researchers on a budget. In addition, it is relatively easy to synthesize, which makes it a viable option for a wide range of experiments. However, it is important to note that 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% has a number of potential limitations. For example, it is not suitable for use in high-temperature experiments, and it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95%. One potential direction is to further explore its potential as an inhibitor of aldose reductase, and to investigate its potential as an anti-inflammatory and anti-cancer agent. In addition, further research could be done to explore its potential as a regulator of nitric oxide production, and to investigate its potential as an antioxidant. Finally, further research could be done to explore the potential of 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% as a drug delivery agent, as well as its potential applications in biotechnology.
Synthesis Methods
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95% is synthesized in a two-step process, starting with the reaction of 4-trifluoromethoxyphenylacetic acid with aqueous ammonia. This reaction produces 4-trifluoromethoxyphenylacetonitrile, which is then reacted with hydroxylamine hydrochloride to form 6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid, 95%. The reaction is carried out in an aqueous medium at elevated temperatures, and the product is isolated in 95% purity.
properties
IUPAC Name |
6-amino-3-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)21-8-3-1-7(2-4-8)9-5-6-10(17)18-11(9)12(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLVEQCMMGFGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-trifluoromethoxyphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415567.png)


![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415589.png)

